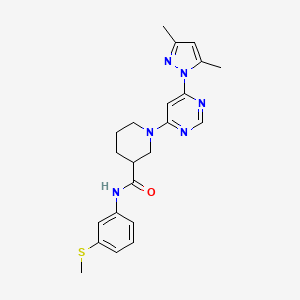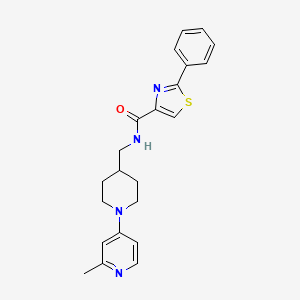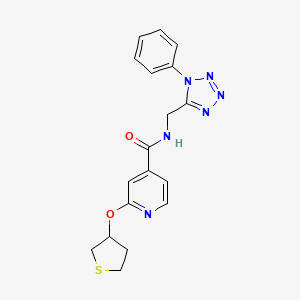![molecular formula C19H28N6O4 B2524115 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896312-24-6](/img/structure/B2524115.png)
8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of modified nucleoside, which are often used in antisense oligonucleotides (ASOs). ASOs are a promising novel drug modality that aims to address unmet medical needs . They are the most advanced class within the RNA-based therapeutics field .
Synthesis Analysis
Alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and t-BuOK, KOH, and NaH as bases under mild heating . Using new reaction conditions, the improved synthesis of 2’-O-MOE-purine derivatives is described .Chemical Reactions Analysis
ASOs require chemical modifications to be sufficiently active in vivo . The first-generation antisense technique was introduced by Eckstein and colleagues in the late 1960s . This group replaced one of the non-bridging oxygen atoms in the phosphate backbone of an oligo with a sulfur atom .Aplicaciones Científicas De Investigación
Antiviral Therapeutics
- RNA Interference (RNAi): 2’-O-MOE-purine derivatives have been explored as potential building blocks for RNAi-based therapeutics. Their modified ribose backbone enhances stability and specificity, making them suitable for designing small interfering RNAs (siRNAs) or antisense oligonucleotides targeting viral RNA sequences .
- Antiviral Drug Development: Researchers investigate 2’-O-MOE-purine analogs as antiviral agents. Their ability to selectively bind to viral RNA structures or proteins may inhibit viral replication or translation .
Gene Expression Modulation
- Splice-Switching Oligonucleotides (SSOs): 2’-O-MOE-purine derivatives can be incorporated into SSOs to modulate alternative splicing. By targeting pre-mRNA splice sites, they influence gene expression and protein isoform production .
- mRNA Stabilization: These modified nucleosides enhance mRNA stability, which is crucial for gene therapy and protein replacement strategies .
RNA Vaccines
- Messenger RNA (mRNA) Vaccines: 2’-O-MOE-purine modifications improve the stability and immunogenicity of mRNA vaccines. They enhance translation efficiency and reduce innate immune activation, contributing to the success of vaccines like those against COVID-19 .
Chemical Biology and Structural Studies
- Probing RNA Structures: Researchers use 2’-O-MOE-purine analogs as chemical probes to study RNA folding, interactions, and secondary structures. These derivatives provide valuable insights into RNA function and dynamics .
- X-ray Crystallography and NMR Studies: Incorporating 2’-O-MOE-purine into RNA sequences allows researchers to obtain high-resolution structural information, aiding drug design and understanding RNA-protein interactions .
Pharmacokinetics and Drug Delivery
- Cellular Uptake: These derivatives exhibit efficient cellular uptake, making them promising candidates for targeted drug delivery .
Diagnostic Applications
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interaction with adenosine and 2-aminoadenosine .
Mode of Action
It is known that the compound’s morpholino functionality can be used to bind to rna or other therapeutics .
Biochemical Pathways
Similar compounds have been shown to interact with the nucleotide salvage pathway .
Pharmacokinetics
Similar 2’-o-(2-methoxyethyl) modified oligonucleotides have been shown to be resistant to nuclease metabolism in both plasma and tissue .
Result of Action
Similar compounds have been shown to increase rna-binding affinity .
Action Environment
Similar compounds have been shown to maintain favorable pharmacokinetics and tissue distribution properties .
Propiedades
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-13-14(2)25-15-16(20-18(25)23(13)9-10-28-4)21(3)19(27)24(17(15)26)6-5-22-7-11-29-12-8-22/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMGKAVPWNHTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

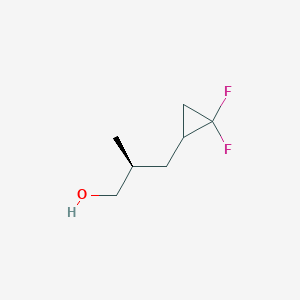
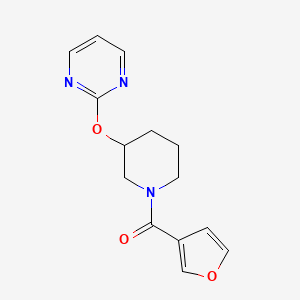
![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)
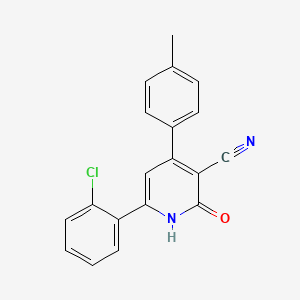
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)
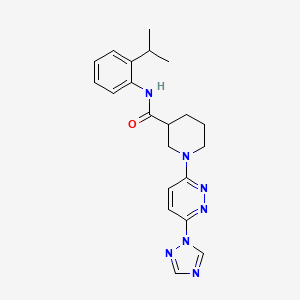
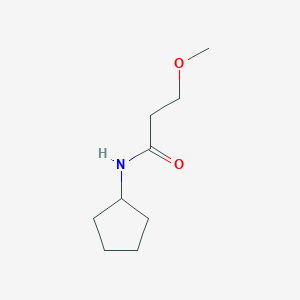
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
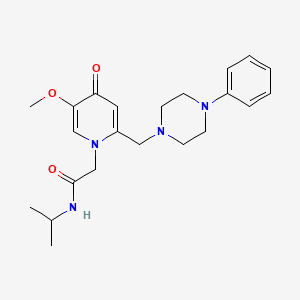
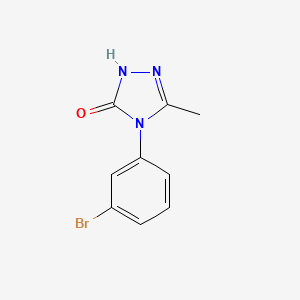
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)
